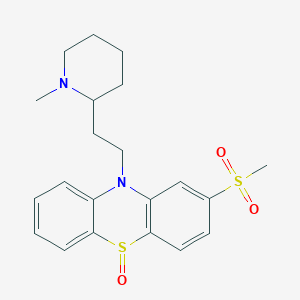

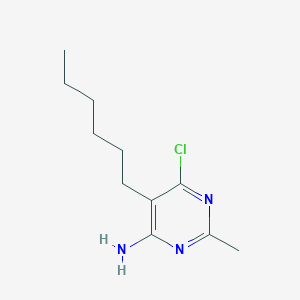

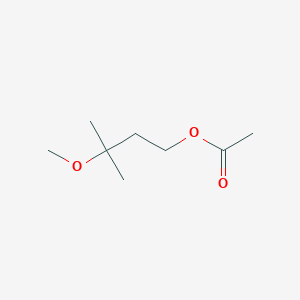

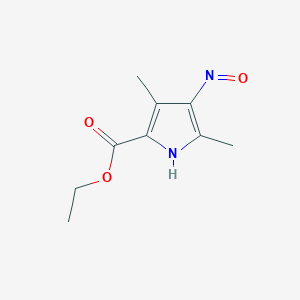

![molecular formula C7H6N2S B012955 Thieno[3,2-b]pyridin-7-amine CAS No. 104273-32-7](/img/structure/B12955.png)

Thieno[3,2-b]pyridin-7-amine

Overview

Description

Thieno[3,2-b]pyridin-7-amine is a heterocyclic compound that has attracted attention due to its diverse chemical properties and potential applications in various fields of chemistry. The compound is characterized by the presence of both a thiophene and a pyridine ring fused together, with an amine group attached to the pyridine ring.

Synthesis Analysis

The synthesis of this compound involves a two-step process with an overall yield of 65%, starting from 2-ethynylpyridine and toluene-α-thiol followed by vacuum pyrolysis. Electrophilic substitution and lithiation at specific positions on the ring lead to a variety of derivatives with substituents including halo, formyl, acetyl, and hydroxymethyl groups. Key steps also include oxidation to N-oxide forms and reactions leading to substitutions alpha or gamma to the heteronitrogen atom, facilitating further functionalization (Klemm, Louris, 1984; Klemm, Louris, Boisvert, Higgins, Muchiri, 1985).

Molecular Structure Analysis

The structural assignments of this compound and its derivatives are primarily based on chemical transformations alongside ^1H and ^13C NMR spectral data. The comparisons of substitution patterns with predictions from molecular orbital calculations offer insights into the compound’s electronic and spatial configuration, highlighting its aromatic character and potential reactivity profiles (Klemm, Louris, 1984).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic substitution, lithiation, and conversion into numerous derivatives through reactions with different reagents. These reactions underscore the compound's versatility and reactivity towards forming chemically diverse derivatives with potentially useful properties (Klemm, Louris, 1984).

Physical Properties Analysis

While specific physical property data for this compound is not detailed in the provided research, typical analyses would include melting point, boiling point, solubility, and spectroscopic properties such as UV-Vis, IR, NMR, and mass spectrometry. These properties are crucial for identifying the compound and understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound include its reactivity in electrophilic substitution reactions, ability to undergo lithiation, and formation of various functionalized derivatives. Its reactivity pattern is indicative of the influence of both the thiophene and pyridine rings, as well as the amine group, on its overall chemical behavior. The formation of N-oxide derivatives and subsequent reactions highlight the compound's utility in synthetic organic chemistry (Klemm, Louris, 1985).

Scientific Research Applications

Heterocyclic Synthesis : Thieno[3,2-b]pyridin-7-amine derivatives can be used to create new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, contributing to the expansion of synthetic routes in organic chemistry (Madkour et al., 2010).

Bruton's Tyrosine Kinase Inhibitors : Some derivatives, like 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, show potent inhibitory activity against Bruton's tyrosine kinase, making them promising for pharmaceutical applications, particularly in the treatment of diseases where BTK is implicated (Xin et al., 2015).

Potential Antimalarial Drugs : Conversion of Thieno[3,2-b]pyridine derivatives into amino variants could lead to potential antimalarial drugs (Klemm et al., 1970).

Drug Discovery : These compounds exhibit similar chemical reactions to other known compounds, aiding in drug discovery and organic synthesis (Klemm et al., 1985).

Pharmacological Potential : Thienopyridines, in general, have high pharmacological potential and enhance the synthetic scope of nitrogen heterocycles (Litvinov et al., 2007).

Anticancer Activity : Some derivatives exhibit promising anticancer activity, particularly against specific cancer cell lines (马姣丽 et al., 2013).

Antimicrobial Activity : Various derivatives show promising antimicrobial activity against different bacteria and fungi, expanding the potential applications in the field of infectious diseases (Rateb et al., 2011).

Fluorescence Properties : Research into the substituent effect on the absorption and fluorescence properties of Thieno[3, 2-c]Pyridine derivatives provides insights into their potential use in photophysical applications (Chavan et al., 2017).

Magnetoliposomes for Drug Delivery : Studies have explored the use of magnetoliposomes containing manganese ferrite nanoparticles as carriers for thieno[3,2-b]pyridin-7-arylamines, which could be significant in oncology for dual therapeutic approaches like chemotherapy and magnetic hyperthermia (Rodrigues et al., 2017).

Mechanism of Action

Target of Action

Thieno[3,2-b]pyridin-7-amine derivatives have been reported to have diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, the primary targets of this compound are likely to be these kinases and resistance proteins.

Mode of Action

It is believed to interact with its targets (such as pim-1 kinase) and modulate their activity . This modulation can lead to changes in cellular processes, such as cell growth and division, which could explain its reported anticancer activity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if Pim-1 kinase is a target, then the pathways involving this kinase, such as those related to cell growth and survival, could be affected .

Pharmacokinetics

It has been reported that this compound derivatives can be successfully incorporated into magnetoliposomes, with encapsulation efficiencies higher than 75% . This suggests that these compounds may have good bioavailability when delivered in this way .

Result of Action

The result of this compound’s action is likely to be dependent on its mode of action and the specific targets it interacts with. For example, if it acts as a Pim-1 kinase inhibitor, it could lead to decreased cell growth and survival, which could explain its reported anticancer activity .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability and efficacy of the compound. Additionally, the presence of other molecules could influence its interaction with its targets .

properties

IUPAC Name |

thieno[3,2-b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXZEXZFHGYYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CSC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543697 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104273-32-7 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes thieno[3,2-b]pyridin-7-arylamine derivatives promising candidates for antitumor therapy?

A1: The research highlights the potential of two specific thieno[3,2-b]pyridin-7-arylamine derivatives, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine (1) and N-(2-methoxy-phenyl)this compound (2), as antitumor agents. These compounds demonstrate potent in vitro antitumor activity, inhibiting the growth of several human tumor cell lines []. Furthermore, the study successfully incorporated these compounds into magnetoliposomes, which are a promising drug delivery system for cancer treatment. The magnetoliposomes showed low GI50 values comparable to the neat compounds, indicating their potential for targeted drug delivery and enhanced therapeutic efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

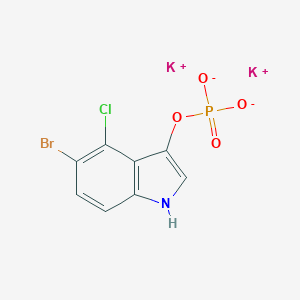

![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)